molecular formula C9H11ClF3NO B1616474 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride CAS No. 62064-75-9

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride

Cat. No.: B1616474
CAS No.: 62064-75-9
M. Wt: 241.64 g/mol
InChI Key: ULQSDBFSKLIUNU-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is an organic compound with the molecular formula C9H10F3NO. It is a derivative of phenylethanolamine, characterized by the presence of a trifluoromethyl group on the phenyl ring.

Scientific Research Applications

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is Phenylethanolamine N-methyltransferase . This enzyme plays a crucial role in the biosynthesis of the catecholamine neurotransmitters norepinephrine and epinephrine.

Mode of Action

Given its structural similarity to other phenylethanolamines, it may interact with its target enzyme to modulate the production of catecholamine neurotransmitters .

Biochemical Pathways

The compound likely affects the catecholamine biosynthesis pathway, given its interaction with Phenylethanolamine N-methyltransferase . Changes in this pathway can have downstream effects on neurological function and response to stress.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol hydrochloride is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

2-amino-1-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13;/h1-4,8,14H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQSDBFSKLIUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80977645
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62064-75-9
Record name 62064-75-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80977645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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